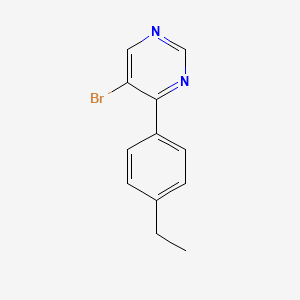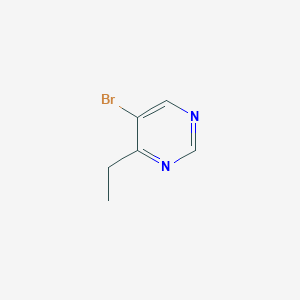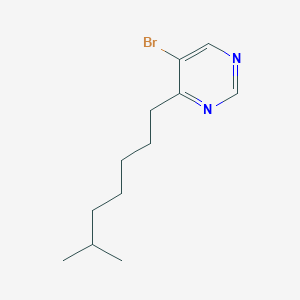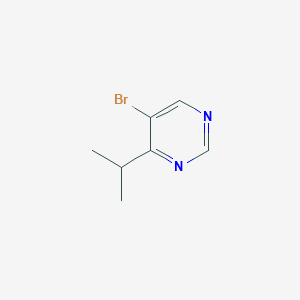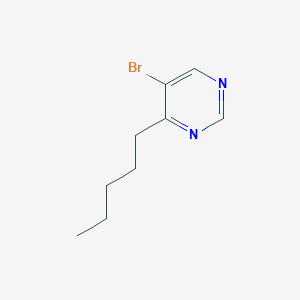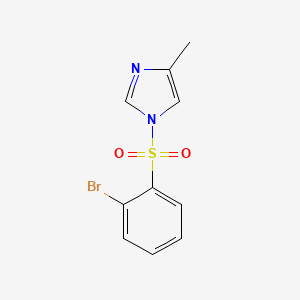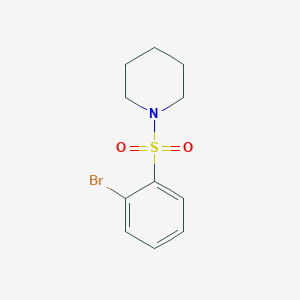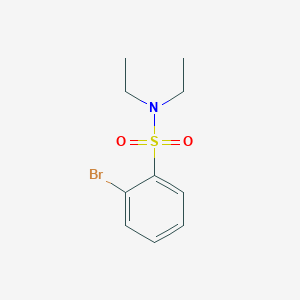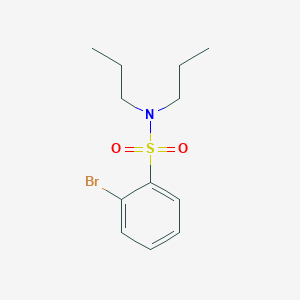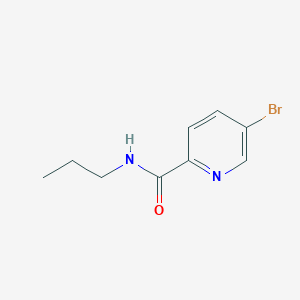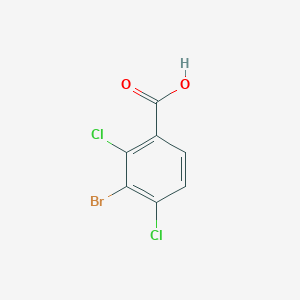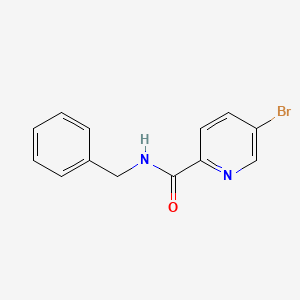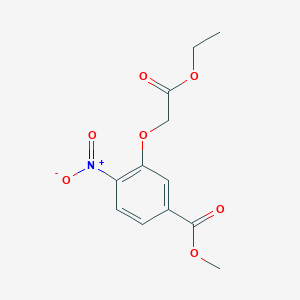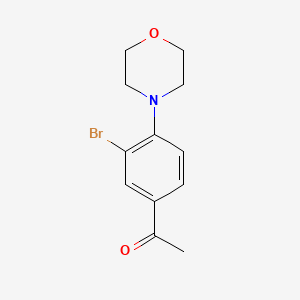
3'-Bromo-4'-morpholinoacétophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-4’-morpholinoacetophenone is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol. It is typically a white to yellow solid and is known for its unique properties that make it suitable for various scientific studies. The compound’s IUPAC name is 1-[3-bromo-4-(4-morpholinyl)phenyl]ethanone.
Applications De Recherche Scientifique
3’-Bromo-4’-morpholinoacetophenone is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of pharmaceutical agents due to its unique chemical properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3’-Bromo-4’-morpholinoacetophenone can be synthesized through a multi-step process involving the bromination of acetophenone derivatives. One common method involves the selective bromination of 3-chloro-4-hydroxy-acetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another approach includes the use of pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent .
Industrial Production Methods
Industrial production methods for 3’-Bromo-4’-morpholinoacetophenone typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, reaction time, and the molar ratio of reagents, are optimized to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-4’-morpholinoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted acetophenone derivatives.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohol derivatives.
Mécanisme D'action
The mechanism of action of 3’-Bromo-4’-morpholinoacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Bromoacetophenone: Similar in structure but lacks the morpholino group.
3’-Chloro-4’-morpholinoacetophenone: Similar but with a chlorine atom instead of bromine.
4’-Morpholinoacetophenone: Lacks the bromine atom.
Uniqueness
3’-Bromo-4’-morpholinoacetophenone is unique due to the presence of both the bromine atom and the morpholino group, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity in various applications, making it a valuable compound in scientific research .
Propriétés
IUPAC Name |
1-(3-bromo-4-morpholin-4-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSRLSYOANMJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650351 |
Source


|
| Record name | 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-05-6 |
Source


|
| Record name | 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

